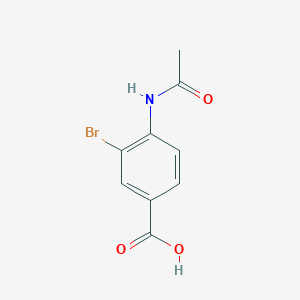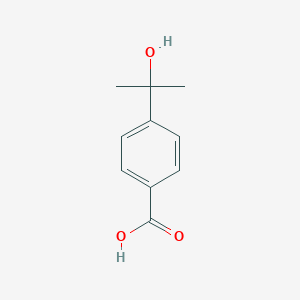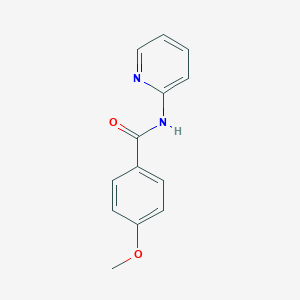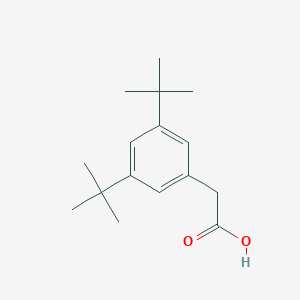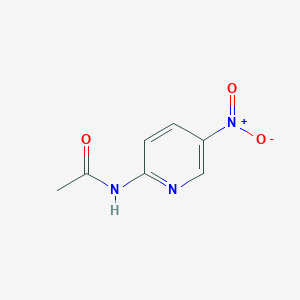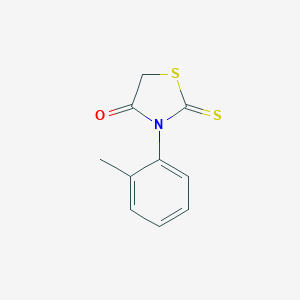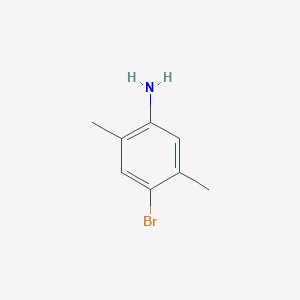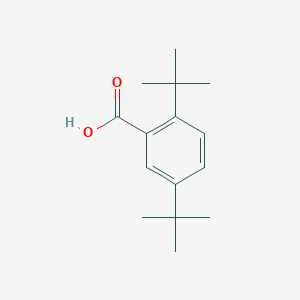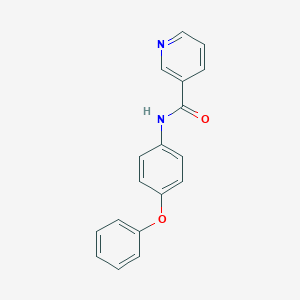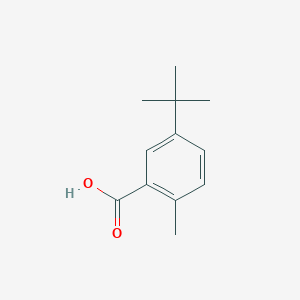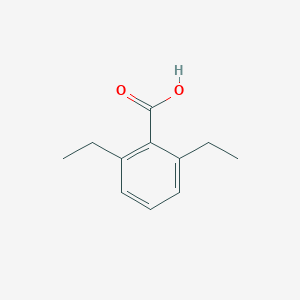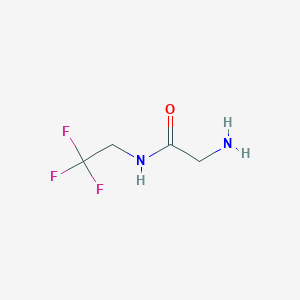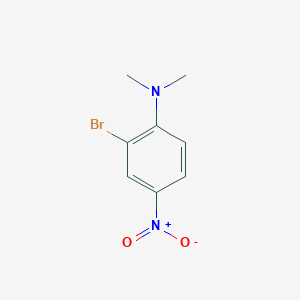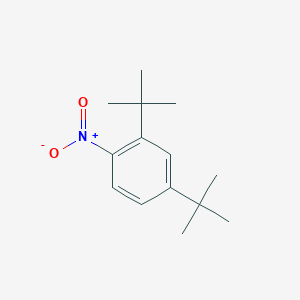
2,4-Ditert-butyl-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Ditert-butyl-1-nitrobenzene (DTBN) is a synthetic compound that belongs to the class of nitroaromatics. It is a yellow crystalline solid that is soluble in organic solvents. DTBN has been extensively studied due to its wide range of applications in scientific research.
Mecanismo De Acción
2,4-Ditert-butyl-1-nitrobenzene exerts its effects by undergoing reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can react with various biomolecules, such as proteins and DNA, leading to oxidative damage and disruption of cellular processes. 2,4-Ditert-butyl-1-nitrobenzene has been shown to induce oxidative stress and activate signaling pathways that are involved in inflammation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2,4-Ditert-butyl-1-nitrobenzene has been shown to induce oxidative stress and DNA damage in various cell types. It has also been shown to activate the NF-κB signaling pathway, which is involved in inflammation and immune response. In addition, 2,4-Ditert-butyl-1-nitrobenzene has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Ditert-butyl-1-nitrobenzene has several advantages for lab experiments, including its stability and solubility in organic solvents. It can be easily synthesized in high yield and purity, making it a cost-effective tool for scientific research. However, 2,4-Ditert-butyl-1-nitrobenzene has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2,4-Ditert-butyl-1-nitrobenzene. One area of interest is the development of 2,4-Ditert-butyl-1-nitrobenzene derivatives with improved selectivity and potency for specific biological targets. Another area of interest is the investigation of the effects of 2,4-Ditert-butyl-1-nitrobenzene on cellular metabolism and energy homeostasis. 2,4-Ditert-butyl-1-nitrobenzene may also have potential applications in the development of new therapies for cancer and other diseases.
Conclusion
In conclusion, 2,4-Ditert-butyl-1-nitrobenzene is a synthetic compound that has been extensively studied for its wide range of applications in scientific research. It has been used as a model compound for studying the mechanism of action of nitroaromatics and as a tool to investigate the effects of nitroaromatics on cellular processes and signaling pathways. 2,4-Ditert-butyl-1-nitrobenzene has several advantages for lab experiments, including its stability and solubility in organic solvents, but also has some limitations, such as its potential toxicity. There are several future directions for research on 2,4-Ditert-butyl-1-nitrobenzene, including the development of 2,4-Ditert-butyl-1-nitrobenzene derivatives with improved selectivity and potency for specific biological targets and the investigation of its effects on cellular metabolism and energy homeostasis.
Métodos De Síntesis
2,4-Ditert-butyl-1-nitrobenzene can be synthesized by the nitration of 2,4-Ditert-butylphenol using nitric acid and sulfuric acid as the nitrating agent and catalyst, respectively. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
2,4-Ditert-butyl-1-nitrobenzene has been widely used in scientific research as a model compound for studying the mechanism of action of nitroaromatics. It has been used as a probe to investigate the interaction of nitroaromatics with proteins, DNA, and other biomolecules. 2,4-Ditert-butyl-1-nitrobenzene has also been used as a tool to study the effects of nitroaromatics on cellular processes and signaling pathways.
Propiedades
Número CAS |
93720-37-7 |
|---|---|
Nombre del producto |
2,4-Ditert-butyl-1-nitrobenzene |
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-1-nitrobenzene |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-8-12(15(16)17)11(9-10)14(4,5)6/h7-9H,1-6H3 |
Clave InChI |
JNNREOROJIQYSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



